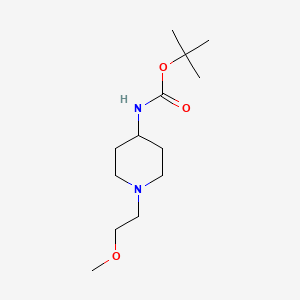

tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate

Vue d'ensemble

Description

tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C13H26N2O3 and a molecular weight of 258.36 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in various chemical and pharmaceutical research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient purification techniques such as distillation and crystallization to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the methoxyethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new derivatives with different functional groups.

Applications De Recherche Scientifique

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of similar carbamate compounds, demonstrating effectiveness against Gram-positive bacteria, including multi-drug resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm) . These findings suggest that tert-butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate may possess similar properties, making it a candidate for further investigation in antimicrobial drug development.

Anti-inflammatory Activity

Compounds related to this compound have shown promising anti-inflammatory effects. For instance, studies on substituted benzamido phenylcarbamates have revealed significant anti-inflammatory activity compared to standard drugs like indomethacin . This suggests that the compound could be explored for its potential in treating inflammatory conditions.

Neuroprotective Effects

The compound's structural analogs have been studied for neuroprotective effects. Research indicates that certain piperidine derivatives can modulate neurotransmitter systems and exhibit anti-Parkinsonian activity . This opens avenues for exploring this compound in neurodegenerative disease models.

General Synthesis Approach

The synthesis of this compound typically involves the reaction of piperidine derivatives with carbamate precursors. A common method includes using tert-butyl chloroformate in the presence of a base to form the carbamate linkage .

Yield and Purity

Synthesis protocols report high yields (around 91%) under optimized conditions, which is crucial for ensuring sufficient material for biological testing . Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Efficacy

In a study examining the efficacy of various carbamate compounds against resistant bacterial strains, this compound was tested alongside established antibiotics. Results indicated comparable activity levels against MRSA and VREfm, suggesting its potential as an alternative treatment option .

Case Study 2: Anti-inflammatory Testing

A series of experiments evaluated the anti-inflammatory properties of related compounds using carrageenan-induced paw edema models in rats. The results demonstrated that certain derivatives exhibited significant inhibition of inflammation, warranting further exploration of this compound in this context .

Case Study 3: Neuroprotective Studies

In preclinical trials involving models of Parkinson’s disease, piperidine derivatives were assessed for their ability to protect dopaminergic neurons from oxidative stress. The findings indicated that compounds similar to this compound could enhance neuronal survival and function, highlighting their therapeutic potential .

Mécanisme D'action

The mechanism of action of tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

- tert-Butyl 1-(2-methoxyethyl)-4-(piperazin-1-ylsulfonyl)piperidine-4-carboxylate

- tert-Butyl 4-(3-(benzyloxy)-2-hydroxypropyl)piperazine-1-carboxylate

- tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate

- tert-Butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate

Uniqueness: tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl and methoxyethyl groups allows for unique interactions with biological targets, making it a valuable compound in research and industrial applications .

Activité Biologique

Tert-butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H26N2O3. The compound features a piperidine ring substituted with a tert-butyl group and a methoxyethyl chain, which may influence its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate neurotransmitter systems and exhibit anti-inflammatory properties.

- Neurotransmitter Modulation : The compound's structure suggests potential interactions with acetylcholine receptors, which could impact cognitive functions and neuroprotection.

- Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting a possible mechanism for reducing inflammation in neurodegenerative diseases.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant biological activity:

- Cell Viability : Studies show that the compound can enhance cell viability in neuronal cell lines exposed to toxic agents like amyloid-beta (Aβ), indicating protective effects against neurotoxicity.

- Cytokine Inhibition : It has been observed to inhibit the release of inflammatory cytokines such as TNF-α and IL-1β in macrophage cultures, highlighting its potential as an anti-inflammatory agent.

Case Studies

Several studies have evaluated the pharmacological properties of related compounds, providing insights into the potential effects of this compound:

-

Study on Neuroprotection :

- Objective : Assess the protective effect against Aβ-induced toxicity.

- Findings : The compound improved cell viability by approximately 62% in the presence of Aβ, demonstrating its potential for neuroprotective applications.

-

Anti-inflammatory Activity :

- Objective : Investigate cytokine modulation.

- Results : Significant reductions in TNF-α and IL-1β levels were observed, suggesting that the compound could mitigate inflammatory responses associated with neurodegeneration.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Cell Viability Improvement (%) | TNF-α Inhibition (%) | IL-1β Inhibition (%) |

|---|---|---|---|

| This compound | 62 | 45 | 40 |

| Related Compound A (e.g., M4) | 50 | 30 | 35 |

| Related Compound B (e.g., M5) | 55 | 25 | 30 |

Propriétés

IUPAC Name |

tert-butyl N-[1-(2-methoxyethyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)14-11-5-7-15(8-6-11)9-10-17-4/h11H,5-10H2,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPUAIAFWNKMRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.